N-(4-bromophenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(1-ethylindol-3-yl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-2-21-11-17(15-5-3-4-6-16(15)21)25(23,24)12-18(22)20-14-9-7-13(19)8-10-14/h3-11H,2,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMCRQPVPZJXBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis or other methods.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through electrophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-bromophenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of the bromine atom with other functional groups.
Scientific Research Applications
Medicinal Chemistry
N-(4-bromophenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating diseases linked to enzyme inhibition or receptor modulation.
Biochemical Probes
The compound serves as a biochemical probe in research settings. By studying its interactions with enzymes and receptors, researchers can gain insight into the mechanisms of action of related biological processes. This could lead to the identification of new therapeutic pathways.
Enzyme Inhibition Studies
Studies have indicated that this compound may inhibit specific enzymes by binding to their active sites. This inhibition can be crucial in understanding metabolic pathways and developing treatments for conditions where enzyme activity is dysregulated.
Receptor Modulation
This compound may also modulate receptor functions through allosteric interactions. This property is particularly valuable in pharmacology, where modulating receptor activity can lead to therapeutic benefits without directly blocking receptor functions.
Mechanism of Action
The mechanism of action of “N-(4-bromophenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through allosteric interactions.
Comparison with Similar Compounds
Indole-Based Sulfonamide Derivatives
Compounds sharing the indole-sulfonamide-acetamide backbone demonstrate structural modifications that influence synthetic yields, physicochemical properties, and bioactivity.
Table 1: Key Indole-Based Analogs
Key Observations :
- Substituent Effects : The 4-bromophenyl group is conserved across analogs, likely enhancing lipophilicity and target binding. The indole’s 1-position substitutions (e.g., ethyl in the target vs. 4-chlorobenzoyl in Compound 40) significantly alter electronic and steric profiles .
- Synthetic Yields : Yields for indole derivatives range from 45% (Compound 40) to 97% (unrelated indole-sulfonyl esters in ), suggesting room for optimization in the target’s synthesis .
Thiazole and Triazole Derivatives
Compounds with heterocyclic cores (e.g., thiazole, triazole) instead of indole highlight the impact of scaffold variation.
Table 2: Thiazole/Triazole-Based Analogs
Key Observations :
- Scaffold Influence: Thiazole derivatives () exhibit lower yields (15–21%) compared to indole analogs, possibly due to synthetic complexity.
- Electron-Withdrawing Groups: Nitro (NO₂) and halogen (Br, Cl) substituents enhance antimicrobial activity by improving membrane penetration and target interaction, a trend applicable to the target’s bromophenyl group .
Antimicrobial Acetamide Derivatives
provides a QSAR framework for antimicrobial acetamides, emphasizing substituent effects:
Key Findings :
- Halogen Substituents : Bromine and chlorine at the phenyl ring correlate with lower MICs (13–27 µmol/L) against S. aureus and E. coli due to increased electrophilicity .
- Lipophilicity : Higher logP values (e.g., in SP4–SP12) improve microbial membrane penetration, suggesting the target’s ethyl-indole and bromophenyl groups may confer favorable logP .
Structural and Functional Insights
Biological Activity
N-(4-bromophenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of sulfonyl acetamides, featuring a bromophenyl group, an indole moiety, and a sulfonamide linkage. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological activity through halogen bonding, potentially enhancing binding affinity to molecular targets.
Chemical Formula: C18H17BrN2O3S
IUPAC Name: N-(4-bromophenyl)-2-(1-ethylindol-3-yl)sulfonylacetamide
CAS Number: 686743-67-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act by:
- Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
- Receptor Modulation: Modulating receptor functions through allosteric interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives similar to this compound have shown significant activity against various pathogens. A study reported that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial effects .
Antitumor Activity
Research has also indicated that compounds with similar structures can interact with sigma receptors, which are implicated in tumor biology. In vivo studies demonstrated that blocking sigma(1) receptors resulted in improved tumor uptake ratios for radiotracers, suggesting potential applications in cancer imaging and therapy .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-((1-ethylindol-3-yl)sulfonyl)acetamide | Structure | Moderate antimicrobial activity |
| N-(4-fluorophenyl)-2-((1-ethylindol-3-yl)sulfonyl)acetamide | - | Potentially lower binding affinity due to fluorine substitution |
| N-(4-methylphenyl)-2-((1-ethylindol-3-yl)sulfonyl)acetamide | - | Similar activity profile but less potent than brominated derivative |
The brominated derivative stands out due to its enhanced reactivity and potential for stronger biological interactions.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of indole derivatives similar to N-(4-bromophenyl)-2-((1-ethylindol-3-yl)sulfonyl)acetamide. Notable findings include:
- Antimicrobial Evaluation: In vitro studies revealed significant antibacterial activities against various strains, with some derivatives showing synergistic effects when combined with existing antibiotics .
- Enzyme Inhibition Studies: The compound has been evaluated for its inhibitory effects on enzymes like α-amylase, showing promising results that suggest potential applications in managing diabetes .
- Toxicity Assessments: Hemolytic activity tests indicated low toxicity levels, with % lysis ranging from 3.23% to 15.22%, making it a safer alternative compared to other compounds tested .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(4-bromophenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide?
- Methodology : The compound is synthesized via condensation reactions. For example, coupling 4-bromophenylacetic acid derivatives with sulfonated indole intermediates using carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane, followed by purification via recrystallization from ethanol or methylene chloride .
- Key Considerations : Reaction temperature (e.g., 273 K) and stoichiometric ratios of reactants are critical to avoid byproducts. Triethylamine is often used to neutralize HCl generated during the reaction .
Q. What structural characterization techniques are essential for confirming the compound's identity?
- Techniques :
- X-ray crystallography for absolute configuration and dihedral angle analysis (e.g., 66.4° between aromatic rings in related structures) .
- NMR spectroscopy (¹H and ¹³C) to confirm substituent connectivity. For example, acetamide protons resonate at δ 2.5–3.5 ppm, while indole sulfonyl groups show distinct shifts at δ 7.0–8.5 ppm .
- Mass spectrometry (HRMS-ESI) to validate molecular weight and fragmentation patterns .
Q. What are the critical physicochemical properties influencing its solubility and reactivity?
- Calculated Properties :
| Property | Value | Source |
|---|---|---|
| LogP (hydrophobicity) | 2.6 | |
| Topological PSA | 87.5 Ų | |
| Hydrogen bond acceptors | 5 |
- Experimental Data : Density ~1.6 g/cm³, boiling point ~444°C (predicted for analogues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
